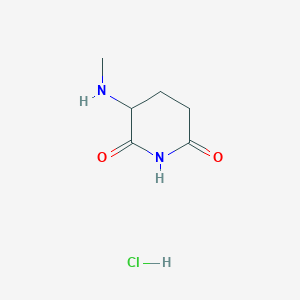

3-(Methylamino)piperidine-2,6-dione hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Methylamino)piperidine-2,6-dione hydrochloride is a chemical compound with potential applications in organic synthesis and pharmaceutical research . It has a molecular weight of 164.59 .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with L-Glutamine, which undergoes protection in an alkaline medium to obtain N-tertiary butoxy carbonyl-L-Glutamine . This compound then undergoes cyclization under anhydrous conditions with N-carbonyl dimidazole to obtain N-tertiary butoxy carbonyl-3-amino-2,6-piperidinedione . Finally, the N-tertiary butoxy carbonyl group is removed in an acidic medium, and the product is converted to its hydrochloride salt to obtain 3-amino-2,6-piperidinedione hydrochloride .Molecular Structure Analysis

The molecular formula of this compound is C5H9ClN2O2 . Its average mass is 164.590 Da and its monoisotopic mass is 164.035248 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 164.59 and a solid physical form . It is stored at room temperature in an inert atmosphere .Scientific Research Applications

- Use Case : Researchers use this compound to create targeted protein degraders, which selectively degrade specific proteins within cells. The terminal amine group allows rapid conjugation with carboxyl-containing linkers, facilitating the development of protein degrader libraries .

- Use Case : Scientists investigate its impact on protein degradation pathways, exploring potential therapeutic applications. Understanding the impact of linker length on PROTAC (PROteolysis TAgeting Chimeras) activity is an active area of research .

- Use Case : Researchers explore 3-(Methylamino)piperidine-2,6-dione hydrochloride as a potential component in PROTAC-based therapies for cancer, neurodegenerative diseases, and other conditions .

- Use Case : Scientists investigate whether this compound can be incorporated into O′PROTACs to modulate gene expression or disrupt protein-DNA interactions .

- Use Case : Medicinal chemists explore its derivatives for drug development, aiming to enhance selectivity, potency, and pharmacokinetic properties .

Protein Degradation Research

Chemical Biology and Drug Discovery

Small-Molecule PROTACs (PROteolysis TAgeting Chimeras)

Destruction of DNA-Binding Proteins

Chemical Synthesis and Medicinal Chemistry

Cereblon Biology and Beyond

Safety and Hazards

Mechanism of Action

Target of Action

3-(Methylamino)piperidine-2,6-dione hydrochloride is a functionalized Cereblon ligand . Cereblon is a protein that plays a crucial role in various cellular processes, including embryonic development and the ubiquitin-proteasome system .

Mode of Action

The compound interacts with its target, Cereblon, by binding to it. This binding is facilitated by the terminal amine group present in the compound, which allows rapid conjugation with carboxyl-containing linkers . The interaction between the compound and Cereblon can lead to changes in the function of the protein, potentially influencing the processes in which Cereblon is involved .

properties

IUPAC Name |

3-(methylamino)piperidine-2,6-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.ClH/c1-7-4-2-3-5(9)8-6(4)10;/h4,7H,2-3H2,1H3,(H,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWRJEXSBGYYND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(=O)NC1=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide](/img/structure/B2540476.png)

![N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2540478.png)

![3-[(2-Chloroacetyl)-(3,4-dihydro-2H-chromen-4-yl)amino]propanamide](/img/structure/B2540480.png)

![Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate](/img/structure/B2540482.png)

![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2540483.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2540488.png)

![3-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]phenol](/img/structure/B2540492.png)

![N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide](/img/structure/B2540494.png)

![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2540495.png)

![3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2540497.png)